molecular formula C15H9NO5 B2490969 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 82811-05-0

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2490969
CAS No.: 82811-05-0
M. Wt: 283.239
InChI Key: VCROVLIVVNWJOU-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a dioxoisoindoline core, and a carboxylic acid functional group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The dioxoisoindoline core can be reduced to form dihydro derivatives.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Esterification typically involves alcohols and acid catalysts, while amidation uses amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
  • 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
  • 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-4-carboxylic acid

Uniqueness

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the hydroxy group on the phenyl ring and the carboxylic acid group on the isoindoline core contribute to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-10-3-1-2-9(7-10)16-13(18)11-5-4-8(15(20)21)6-12(11)14(16)19/h1-7,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCROVLIVVNWJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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